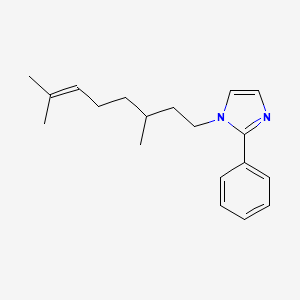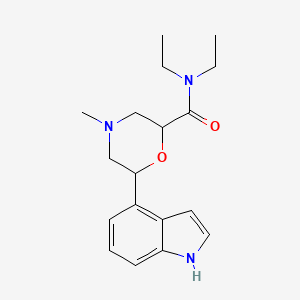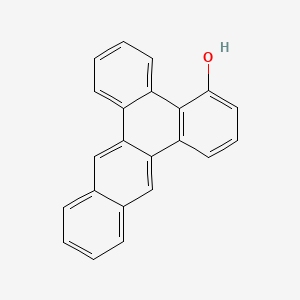![molecular formula C13H23F3OS B14304449 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one CAS No. 112240-82-1](/img/structure/B14304449.png)
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups and a sulfanyl substituent makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one typically involves the introduction of trifluoromethyl groups into a butanone backbone. One common method is the reaction of 1,1,1-trifluoro-2-butanone with a nonan-2-yl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These functional groups can modulate the compound’s reactivity and binding affinity to various biological targets, influencing pathways such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another fluorinated compound with a phenyl group instead of a nonan-2-yl sulfanyl group.
1,1,1-Trifluoro-2-butanone: A simpler analog without the sulfanyl substituent.
Uniqueness
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is unique due to the combination of trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
112240-82-1 |
|---|---|
Formule moléculaire |
C13H23F3OS |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-nonan-2-ylsulfanylbutan-2-one |
InChI |
InChI=1S/C13H23F3OS/c1-4-5-6-7-8-9-10(2)18-11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
Clé InChI |
JPVJIIVJDFUZFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)SC(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)

![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)




methanone](/img/structure/B14304413.png)
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)


![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
